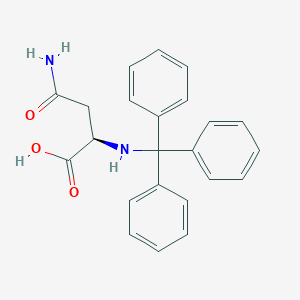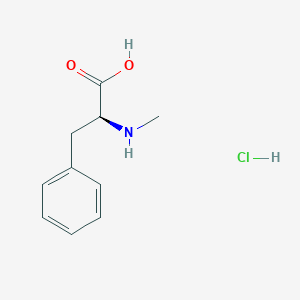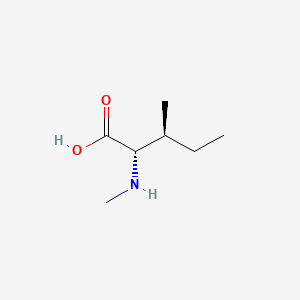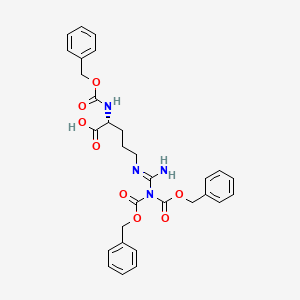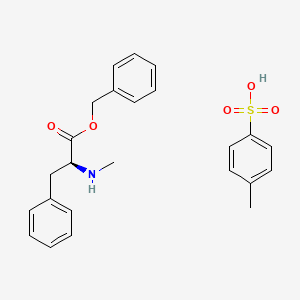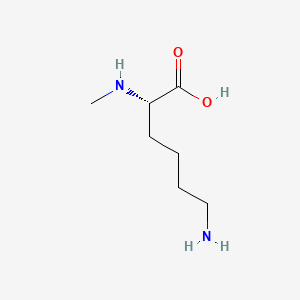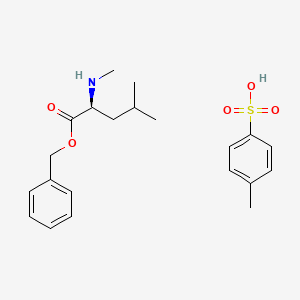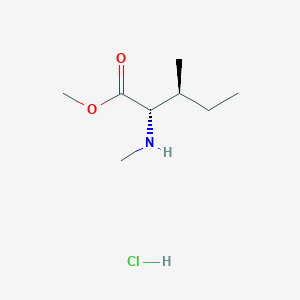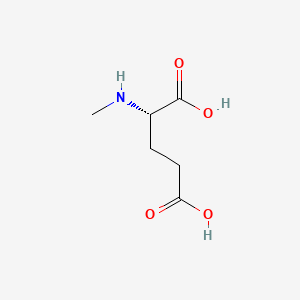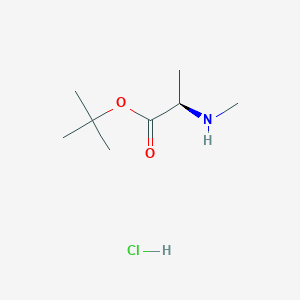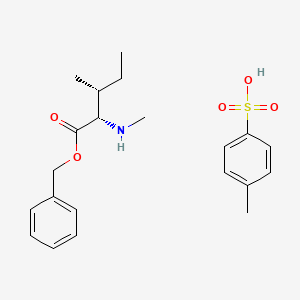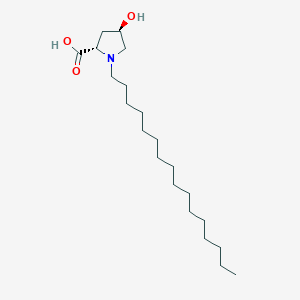
Dpp-IV-IN-2
Übersicht
Beschreibung
DPP-IV-IN-2, also known as H-Lys (4-nitro-Z)-pyrrolidide, is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) and dipeptidyl peptidase 8/9. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, this compound helps to prolong the action of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Wirkmechanismus
Target of Action
DPP-IV-IN-2, also known as (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate or h-lys[z(4-no2)]-pyrrolidide, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a widely expressed enzyme that exerts its actions through an anchored transmembrane molecule and a soluble circulating protein .
Mode of Action
this compound inhibits the DPP-4 enzyme, which prolongs the action of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretin hormones increase insulin secretion and decrease glucagon secretion, which also decreases hepatic glucose production .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the incretin system, which plays a crucial role in glucose homeostasis . The incretin hormones GLP-1 and GIP are released in response to nutrient ingestion and stimulate insulin secretion. By inhibiting DPP-4, this compound prevents the breakdown of these hormones, thereby enhancing their insulinotropic effects .
Result of Action
The inhibition of DPP-4 by this compound results in increased levels of active incretin hormones, leading to enhanced insulin secretion, reduced glucagon secretion, and decreased hepatic glucose production . This ultimately leads to a reduction in blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes mellitus .
Biochemische Analyse
Biochemical Properties
(S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate has been found to interact with a variety of enzymes and proteins. One of the key enzymes it interacts with is dipeptidyl peptidase-IV (DPP-IV), a multifunctional enzyme that plays a significant role in glucose metabolism . The compound’s interaction with DPP-IV is of particular interest due to the enzyme’s role in the regulation of important physiological and pathological processes .
Cellular Effects
The effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate on various types of cells and cellular processes are diverse. It has been suggested that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to affect insulin sensitivity, potentially mediated through its non-enzymatic interactions with other membrane proteins .
Molecular Mechanism
The molecular mechanism of action of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have a high inhibitory effect on DPP-IV, exhibiting fast kinetics with rapid binding and dissociation with DPP-IV .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate within cells and tissues involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate and its effects on activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DPP-IV-IN-2 involves several steps, starting with the preparation of the key intermediate, H-Lys (4-nitro-Z)-pyrrolidide. This intermediate is synthesized through a series of chemical reactions, including nitration, reduction, and coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large-scale reactors and automated processes. The key steps in the industrial production include the preparation of raw materials, reaction optimization, purification, and quality control. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: DPP-IV-IN-2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Nitrogruppe in der Verbindung zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Nitroso- oder Nitroderivaten führen, während die Reduktion Amine oder Hydroxylamine ergeben kann .
Wissenschaftliche Forschungsanwendungen
DPP-IV-IN-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von DPP-IV und verwandten Enzymen verwendet.
Biologie: In der Forschung eingesetzt, um die Rolle von DPP-IV im Glukosestoffwechsel und anderen physiologischen Prozessen zu verstehen.
Medizin: Für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Typ-2-Diabetes und anderen Stoffwechselstörungen untersucht.
Industrie: Zur Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf DPP-IV abzielen .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Dipeptidylpeptidase IV. Dieses Enzym ist für den Abbau von Inkretin-Hormonen wie Glucagon-like Peptide-1 (GLP-1) und Glucose-abhängigem Insulinotropen Polypeptid (GIP) verantwortlich. Durch die Hemmung von DPP-IV verlängert this compound die Wirkung dieser Hormone, was zu einer erhöhten Insulinsekretion und einer verringerten Glukagonsekretion führt. Dies führt zu einer verbesserten Glukoseregulierung und einem niedrigeren Blutzuckerspiegel .
Vergleich Mit ähnlichen Verbindungen
DPP-IV-IN-2 wird mit anderen DPP-IV-Inhibitoren wie Sitagliptin, Saxagliptin, Linagliptin und Alogliptin verglichen. Während alle diese Verbindungen den gemeinsamen Mechanismus der Hemmung von DPP-IV teilen, ist this compound einzigartig in seiner doppelten Hemmung sowohl von DPP-IV als auch von Dipeptidylpeptidase 8/9. Diese doppelte Hemmung kann zusätzliche therapeutische Vorteile bieten, erfordert aber auch eine sorgfältige Abwägung möglicher Nebenwirkungen .
Ähnliche Verbindungen:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
This compound zeichnet sich durch sein breiteres Hemmungsprofil aus, was es zu einer wertvollen Verbindung für Forschungs- und potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSCRZHYWLSPQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


